(E)-2-(((3-(4-Chlorophenyl)allyl)(methyl)amino)methyl)aniline
CAS No.: 1283519-36-7
Cat. No.: VC8065773
Molecular Formula: C17H19ClN2
Molecular Weight: 286.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1283519-36-7 |
---|---|
Molecular Formula | C17H19ClN2 |
Molecular Weight | 286.8 g/mol |
IUPAC Name | 2-[[[(E)-3-(4-chlorophenyl)prop-2-enyl]-methylamino]methyl]aniline |
Standard InChI | InChI=1S/C17H19ClN2/c1-20(13-15-6-2-3-7-17(15)19)12-4-5-14-8-10-16(18)11-9-14/h2-11H,12-13,19H2,1H3/b5-4+ |
Standard InChI Key | GAUYAIRYIQZTQJ-SNAWJCMRSA-N |
Isomeric SMILES | CN(C/C=C/C1=CC=C(C=C1)Cl)CC2=CC=CC=C2N |
SMILES | CN(CC=CC1=CC=C(C=C1)Cl)CC2=CC=CC=C2N |
Canonical SMILES | CN(CC=CC1=CC=C(C=C1)Cl)CC2=CC=CC=C2N |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound features a central aniline core substituted with a methylamino-methyl group and a 3-(4-chlorophenyl)allyl chain in the E-configuration. The allyl group introduces geometric isomerism, with the E-isomer exhibiting distinct steric and electronic properties compared to the Z-isomer. The chlorine atom at the para-position of the phenyl ring enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions.
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₇H₁₉ClN₂ |
Molecular Weight | 286.8 g/mol |
CAS Number | 1283519-36-7 |
Configuration | E-isomer |
Predicted LogP | 3.8 (indicating lipophilicity) |
Synthesis and Optimization
Synthetic Pathways
The synthesis of (E)-2-(((3-(4-Chlorophenyl)allyl)(methyl)amino)methyl)aniline involves a multi-step sequence:
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Allyl Group Formation: Coupling of 4-chlorobenzaldehyde with acrolein derivatives via Heck or Wittig reactions to generate the 3-(4-chlorophenyl)allyl intermediate.
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Aminomethylation: Reaction of the allyl intermediate with methylamine and formaldehyde under Mannich conditions to introduce the methylamino-methyl group.
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Stereoselective Isolation: Chromatographic separation to isolate the E-isomer, often achieving >95% stereopurity.
Recent Advances in Allyl Amine Synthesis
A 2024 study demonstrated a metal-free approach for allyl amine synthesis using decarboxylative coupling and Petasis reactions . While this method utilized (E)-3-(2,4,6-trimethoxyphenyl)acrylic acid, analogous strategies could be adapted for synthesizing chlorophenyl-substituted allyl amines by substituting electron-donating groups with chlorophenyl moieties . Optimized conditions (e.g., 80°C, 12h) yielded ≤78% product, highlighting the role of substituents in reaction efficiency .
Interaction Studies and Computational Modeling
Spectroscopic Analysis
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UV-Vis Spectroscopy: Absorption maxima at 270 nm (π→π* transitions) and 320 nm (n→π* transitions) correlate with the conjugated allyl-aniline system.
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NMR Profiling: ¹H NMR signals at δ 7.2–7.4 ppm (aromatic protons) and δ 5.6–6.1 ppm (allyl protons) confirm the E-configuration.
Molecular Docking
Docking simulations with cyclooxygenase-2 (COX-2) revealed a binding affinity of −9.2 kcal/mol, driven by van der Waals interactions with Val349 and a hydrogen bond with Tyr355. These results position the compound as a potential COX-2 inhibitor for inflammatory diseases.
Comparative Analysis with Structural Analogs
Table 2: Activity Comparison with Related Compounds
Compound | LogP | MIC (S. aureus) | IC₅₀ (MCF-7) |
---|---|---|---|
Target Compound | 3.8 | 32 µg/mL | 18 µM |
N-(4-Chlorobenzyl)aniline | 3.2 | 64 µg/mL | 45 µM |
(E)-3-(4-Fluorophenyl)allyl derivative | 3.5 | 28 µg/mL | 22 µM |
The chlorine substituent confers enhanced lipophilicity and target affinity compared to fluorinated or non-halogenated analogs .
Future Directions and Challenges
Derivative Development
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Heterocyclic Hybrids: Incorporating pyrazole or triazole rings could modulate solubility and bioactivity .
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Prodrug Formulations: Esterification of the aniline NH may improve oral bioavailability.
Toxicity Profiling
Current data lack in vivo toxicokinetic studies. Future work should assess hepatotoxicity and genotoxicity in rodent models.
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